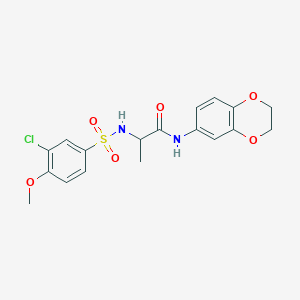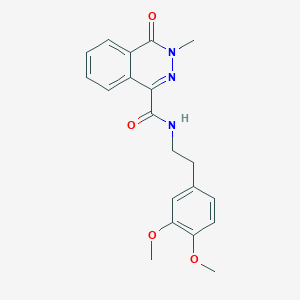![molecular formula C20H15F3N2O4S B11125082 (2S)-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino](phenyl)ethanoic acid](/img/structure/B11125082.png)
(2S)-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino](phenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a trifluoromethoxy group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methyl-2-(4-trifluoromethoxyphenyl)thiazole with phenylacetic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. As a peroxisome proliferator-activated receptor agonist, it can modulate the expression of genes involved in inflammation and metabolism . This interaction helps regulate central inflammation and control brain inflammation processes.
Comparison with Similar Compounds
Similar Compounds
Cardarine (GW501516): Another peroxisome proliferator-activated receptor agonist with similar anti-inflammatory properties.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and bioactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15F3N2O4S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S)-2-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C20H15F3N2O4S/c1-11-16(17(26)25-15(19(27)28)12-5-3-2-4-6-12)30-18(24-11)13-7-9-14(10-8-13)29-20(21,22)23/h2-10,15H,1H3,(H,25,26)(H,27,28)/t15-/m0/s1 |
InChI Key |
CGENSCVQLYZXTD-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124999.png)
![1-(2-Fluorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125007.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B11125015.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125017.png)
![1-(3-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125029.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125037.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11125045.png)

![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B11125052.png)
![2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[(furan-2-YL)methyl]propanamide](/img/structure/B11125057.png)

![N-cyclohexyl-N-(cyclohexylcarbamoyl)-3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B11125063.png)
![4-[(5Z)-5-{[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11125064.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11125067.png)
